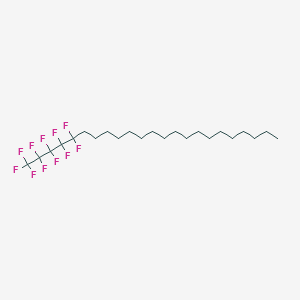
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon compound. It is a derivative of tricosane, a straight-chain alkane with 23 carbon atoms, where eleven hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and physical characteristics compared to non-fluorinated hydrocarbons.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of tricosane. This can be achieved through direct fluorination using elemental fluorine under controlled conditions to prevent over-fluorination or degradation of the carbon chain. Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5), which can selectively introduce fluorine atoms into the hydrocarbon chain.
Industrial Production Methods
Industrial production of fluorinated hydrocarbons often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where tricosane is subjected to fluorine gas in the presence of a suitable electrolyte, resulting in the selective fluorination of the compound. Direct fluorination, on the other hand, requires stringent control of reaction parameters such as temperature, pressure, and fluorine concentration to achieve the desired level of fluorination without causing unwanted side reactions.
化学反応の分析
Types of Reactions
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Fluorinated hydrocarbons can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of fluorinated hydrocarbons can lead to the formation of partially fluorinated alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions to achieve substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include partially fluorinated hydrocarbons with different functional groups.
Oxidation: Major products are perfluorinated carboxylic acids or ketones.
Reduction: Products include partially fluorinated alkanes or alkenes.
科学的研究の応用
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and stability.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility and stability properties.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the production of specialty lubricants and coatings due to its low surface energy and high chemical resistance.
作用機序
The mechanism by which Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to stronger interactions with polar molecules. This can affect the compound’s solubility, reactivity, and overall behavior in various chemical and biological systems.
類似化合物との比較
Similar Compounds
Perfluorotetradecane: A fully fluorinated hydrocarbon with 14 carbon atoms.
Perfluorohexane: A fully fluorinated hydrocarbon with 6 carbon atoms.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A fluorinated hydrocarbon with a similar degree of fluorination but a different carbon chain structure.
Uniqueness
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is unique due to its specific chain length and degree of fluorination, which impart distinct physical and chemical properties. Compared to fully fluorinated compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for specialized applications where partial fluorination is advantageous.
特性
CAS番号 |
1980063-32-8 |
|---|---|
分子式 |
C23H37F11 |
分子量 |
522.5 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5-undecafluorotricosane |
InChI |
InChI=1S/C23H37F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24,25)20(26,27)21(28,29)22(30,31)23(32,33)34/h2-18H2,1H3 |
InChIキー |
MVBYCRZGGHMIJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
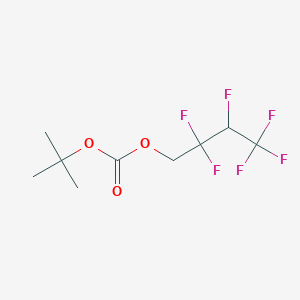
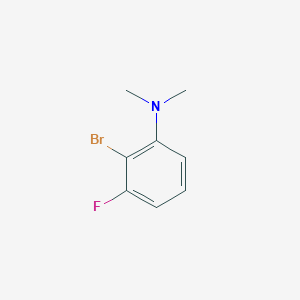
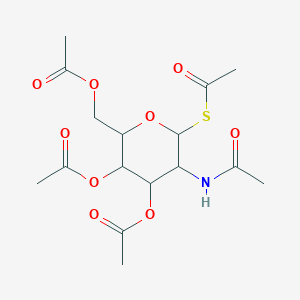
![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)
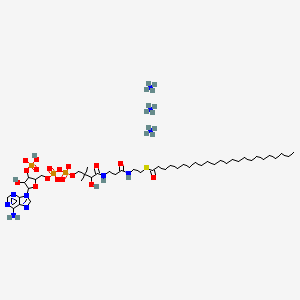

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)

